2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purinoimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the purinoimidazole scaffold . The reaction conditions often include the use of organic solvents such as toluene, and catalysts like palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar structural motif and exhibit comparable chemical reactivity and biological activities.
Imidazole derivatives: Compounds like 1-(2-Hydroxypropyl)imidazole and 1-(3-Aminopropyl)-2-methyl-1H-imidazole have similar functional groups and are used in similar applications.
Uniqueness
2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(3-hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-7-4-5-8-14(12)24-13(2)11-23-15-16(20-18(23)24)21(3)19(27)22(17(15)26)9-6-10-25/h4-5,7-8,11,25H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFJHWHUJNMSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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